1-(benzoyloxy)-2(1H)-pyridinone
Description
General Overview of N-Acyloxy-2-pyridinones and their Chemical Significance
N-Acyloxy-2-pyridinones are a class of organic compounds characterized by an acyloxy group attached to the nitrogen atom of a 2-pyridinone ring system. This structural feature imparts a distinct reactivity to these molecules, making them valuable reagents in organic synthesis. The N-O bond is relatively weak and can be cleaved under various conditions to generate reactive intermediates.
The chemical significance of N-acyloxy-2-pyridinones stems from their ability to act as efficient acylating and radical-generating agents. Their reactivity is influenced by the nature of the acyl group and any substituents on the pyridinone ring. This versatility has led to their application in a range of chemical transformations.
Historical Development of Research on N-Benzoyloxypyridinone Systems
Research into N-benzoyloxypyridinone systems, including the titular compound 1-(benzoyloxy)-2(1H)-pyridinone, has evolved over several decades. Early investigations focused on the synthesis and fundamental reactivity of these compounds. Over time, the scope of research has expanded to include detailed mechanistic studies and the exploration of their synthetic applications.
Key milestones in the research history include the development of efficient synthetic routes to these compounds and the discovery of their utility in radical-based carbon-carbon bond-forming reactions. The study of these systems has contributed to a deeper understanding of reaction mechanisms involving N-O bond cleavage and the behavior of the resulting intermediates.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H9NO3 |
| Molecular Weight | 215.21 g/mol sigmaaldrich.com |
| CAS Number | 886-27-1 sigmaaldrich.com |
This table summarizes the key identifiers and physical properties of the compound.
Structure
3D Structure
Properties
CAS No. |
886-27-1 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2-oxopyridin-1-yl) benzoate |
InChI |
InChI=1S/C12H9NO3/c14-11-8-4-5-9-13(11)16-12(15)10-6-2-1-3-7-10/h1-9H |
InChI Key |
FTKDZSINAWSLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON2C=CC=CC2=O |
Origin of Product |
United States |
Elucidation of Reactivity and Mechanistic Pathways of 1 Benzoyloxy 2 1h Pyridinone
N-O Bond Fission Processes
The nitrogen-oxygen single bond in 1-(benzoyloxy)-2(1H)-pyridinone is the most reactive site in the molecule, susceptible to cleavage under both thermal and photochemical conditions. This fission can proceed through either a homolytic or heterolytic mechanism, leading to the formation of distinct reactive intermediates.
Homolytic Cleavage and Generation of Radical Species
The homolytic cleavage of the N-O bond in this compound results in the formation of a benzoyloxyl radical and a pyridin-2-onyl radical. This process is a key step in many radical-mediated transformations. Theoretical studies on analogous N-(methoxy)pyridine-2(1H)-thione systems support the feasibility of N-O bond homolysis upon thermal or photochemical induction. nih.gov
In a study on related 1-(arylmethyloxy)-2-pyridones, the irradiation of these compounds led to products derived from the homolysis of the N-O bond, including 2-pyridone, aryl-substituted methanol, and aryl-substituted formaldehyde. rsc.org This observation provides strong evidence for the generation of radical intermediates following N-O bond scission. The stability of the resulting radicals, such as the resonance-stabilized benzoyloxyl radical, is a significant driving force for this pathway.
The generated benzoyloxyl radical can subsequently undergo decarboxylation to produce a phenyl radical and carbon dioxide. The pyridin-2-onyl radical can participate in various radical reactions, including hydrogen abstraction or addition to unsaturated systems.
| Precursor | Product from N-O Homolysis |
| 1-(9-Anthrylmethyloxy)-2-pyridone | 2-Pyridone, 9-Anthracenemethanol, 9-Anthracenecarboxaldehyde |
| 1-(Pyren-1-ylmethyloxy)-2-pyridone | 2-Pyridone, 1-Pyrenemethanol, 1-Pyrenecarboxaldehyde |
Data derived from studies on analogous 1-(arylmethyloxy)-2-pyridone systems. rsc.org
Photochemical Induction of N-O Bond Scission in N-Acyloxypyridinones
The N-O bond in N-acyloxypyridinones is susceptible to cleavage upon exposure to ultraviolet (UV) light. Irradiation of these compounds can populate an excited state where the N-O bond is significantly weakened, leading to its scission. In the case of 1-(arylmethyloxy)-2-pyridones, irradiation at 340 nm was found to induce competitive homolytic N-O and heterolytic C-O bond cleavage. rsc.org The balance between these two pathways is influenced by the nature of the arylmethyl group and substitution on the pyridone ring. rsc.org
The photochemical process often proceeds via a singlet excited state, and the presence of an intramolecular exciplex intermediate has been proposed to play a crucial role in directing the reaction towards either homolytic or heterolytic cleavage. rsc.org The formation of radical species through photochemical N-O bond scission is a valuable method for initiating radical reactions under mild conditions. Studies on the photolysis of N-nitrosamides in acidic media also show a preference for N-N bond fission, analogous to the N-O bond in pyridinones, highlighting the generality of this photochemical reactivity pattern in related systems. researchgate.net
Intramolecular Rearrangement Reactions
In addition to bond fission, this compound can undergo intramolecular rearrangement reactions, leading to the formation of isomeric C-acyloxylated pyridinones. These rearrangements are typically promoted by heat.
Thermal Rearrangements to C-Acyloxylated Pyridinones
Upon heating, this compound can rearrange to form 3-benzoyloxy-2(1H)-pyridinone and 5-benzoyloxy-2(1H)-pyridinone. This transformation involves the migration of the benzoyloxy group from the nitrogen atom to a carbon atom of the pyridinone ring. While specific studies on the thermal rearrangement of this compound are not extensively documented in publicly available literature, the behavior of analogous compounds suggests that this is a plausible reaction pathway. For instance, the thermal rearrangement of related heterocyclic systems often leads to the migration of substituents to thermodynamically more stable positions.
Mechanistic Probes for Rearrangement Pathways
To distinguish between an intramolecular (proceeding via a concerted mechanism or a tight ion/radical pair) and an intermolecular (proceeding via dissociated intermediates) pathway for the rearrangement, crossover experiments are a critical mechanistic probe. In such an experiment, a mixture of two differently substituted analogues of this compound would be heated together. If the rearrangement is strictly intramolecular, only the corresponding rearranged products for each starting material will be observed. However, if crossover products are formed (i.e., the benzoyloxy group from one molecule migrates to the pyridinone ring of the other), it provides strong evidence for an intermolecular mechanism involving the formation of free, diffusible intermediates.
While specific crossover experiments for this compound are not reported, a study on the analogous rearrangement of 1-benzoyloxybenzotriazoles to 3-benzoylbenzotriazole 1-oxides conclusively demonstrated an intermolecular mechanism through crossover experiments. This finding suggests that the thermal rearrangement of this compound may also proceed through an intermolecular pathway, likely involving the initial homolytic cleavage of the N-O bond to form a benzoyloxyl radical and a pyridin-2-onyl radical, which then recombine at the C3 or C5 position of the pyridinone ring.
Intermolecular Reaction Pathways
The electrophilic nature of the carbonyl carbon in the benzoyloxy group and the potential for the pyridinone ring to act as a leaving group allow this compound to participate in intermolecular reactions with nucleophiles.
The reaction with nucleophiles such as amines and thiols is expected to proceed via nucleophilic acyl substitution. In this pathway, the nucleophile attacks the carbonyl carbon of the benzoyloxy group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate would result in the formation of an amide or a thioester, with 2-pyridone acting as the leaving group. The reactivity of various nucleophiles will depend on their nucleophilicity and the reaction conditions. For instance, more nucleophilic thiols are expected to react more readily than less nucleophilic amines. acs.orgnih.gov The reaction is likely to be facilitated by basic conditions, which would deprotonate the nucleophile, increasing its reactivity. nih.gov
Role in Acylation Reactions, e.g., Amine Acylation
While direct and extensive studies on the use of this compound as a standard acylating agent for amines are not widely documented in contemporary literature, its structural features suggest a potential, albeit specialized, role in acylation reactions. The core of this potential lies in the activation of the benzoyl group by the 2-pyridone-N-oxide moiety, rendering the carbonyl carbon susceptible to nucleophilic attack.
The general mechanism for amine acylation by an activated carboxylic acid derivative involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl group. In the case of this compound, the 2(1H)-pyridinone-1-oxide acts as a leaving group. The stability of the resulting 2-pyridone anion, or its protonated form, is a crucial factor in the feasibility of such a reaction.
Although not a mainstream application, the principle of using N-oxy derivatives for acylation is established. For instance, N-acylimidazoles are recognized as efficient acylating reagents. nih.gov The reactivity of these systems is influenced by the nature of the leaving group. In the context of this compound, the pyridinone leaving group's stability would be a key determinant of its efficacy as an acylating agent.
It is important to note that the related N-hydroxyphthalimide (NHP) esters are extensively used, not primarily for direct acylation, but as precursors for radical generation in subsequent coupling reactions. youtube.com This suggests that the radical pathways may be more favorable for this class of compounds compared to direct nucleophilic substitution for acylation.
Table 1: Comparison of Potential Acylating Agents
| Acylating Agent | General Reactivity | Common Applications |
| Acid Chlorides | Highly reactive, react with a wide range of nucleophiles. | General acylation of amines, alcohols, Friedel-Crafts acylation. youtube.comyoutube.com |
| Acid Anhydrides | Less reactive than acid chlorides, good for acylation of primary and secondary amines. | Laboratory and industrial acylation reactions. |
| N-Acylimidazoles | Moderately reactive, good selectivity. nih.gov | Peptide synthesis, selective acylation. nih.gov |
| This compound | Reactivity not extensively studied for direct acylation; potential for specialized applications. | Primarily investigated for radical-mediated reactions. |
Radical-Mediated Coupling and Functionalization Reactions
The N-O bond in this compound is relatively weak and can undergo homolytic cleavage to generate a benzoyloxyl radical and a pyridinyl radical. This radical-generating capability is the cornerstone of its application in a variety of coupling and functionalization reactions. This reactivity is analogous to the well-established chemistry of Barton esters (N-acyloxy-2-thiopyridones), which are known to be efficient precursors of carbon-centered radicals.
Upon generation, the benzoyloxyl radical can undergo subsequent reactions, most notably decarboxylation to form a phenyl radical. This phenyl radical can then participate in a range of C-C and C-heteroatom bond-forming reactions. These reactions are often initiated by light (photochemically) or heat (thermally).
Recent advancements in photoredox catalysis have significantly expanded the scope of radical reactions involving N-acyloxy compounds. sigmaaldrich.com In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single electron transfer with the N-acyloxy substrate to initiate the radical cascade.
For example, a general scheme for a radical-mediated coupling reaction could involve the following steps:
Initiation: Homolytic cleavage of the N-O bond of this compound, often facilitated by a photocatalyst or other radical initiator.
Radical Formation: The initially formed benzoyloxyl radical can then participate in further reactions or decarboxylate to a more stable radical.
Coupling: The generated radical species can then couple with a suitable reaction partner, such as an alkene or an aromatic ring.
The versatility of this approach allows for the formation of complex molecular architectures under mild reaction conditions.
Decarboxylative Processes
A key feature of the reactivity of this compound, and N-acyloxy compounds in general, is their propensity to undergo decarboxylation. This process is a critical step in many of their radical-mediated functionalization reactions. The driving force for this decarboxylation is the formation of the highly stable carbon dioxide molecule and a new carbon-centered radical.
The general pathway for decarboxylative functionalization is as follows:
Formation of the Acyloxyl Radical: As described previously, the N-O bond is cleaved to produce a benzoyloxyl radical.
Decarboxylation: This benzoyloxyl radical rapidly loses carbon dioxide to generate a phenyl radical.
Functionalization: The resulting phenyl radical can then be trapped by a variety of radical acceptors to form new C-C, C-N, C-O, or C-S bonds.
This decarboxylative strategy has been widely employed in cross-coupling reactions. For instance, N-hydroxyphthalimide (NHP) esters, which are structurally analogous to this compound, are used in nickel-catalyzed decarboxylative cross-electrophile coupling with aryl iodides. youtube.com This highlights the potential of the pyridinone derivative to participate in similar transformations.
Table 2: Examples of Decarboxylative Functionalization Reactions with N-Acyloxy Compounds
| Reaction Type | N-Acyloxy Precursor | Coupling Partner | Catalyst/Conditions | Product Type |
| Decarboxylative Alkylation | N-(Acyloxy)phthalimide | Alkenyl Carboxylic Acids | Ruthenium photocatalyst, DABCO sigmaaldrich.com | Alkylated Styrene Derivatives sigmaaldrich.com |
| Decarboxylative Cross-Coupling | N-Hydroxyphthalimide Esters | Aryl Iodides | Nickel catalyst, Zinc reductant youtube.com | Alkylated Arenes youtube.com |
| Decarboxylative Thiolation | N-Hydroxyphthalimide Ester | - | Visible light | Thioethers |
| Decarboxylative C-N Coupling | O-Acylzoyl-N-hydroxylamines | - | Copper catalyst | Allylic Amines |
Single Electron Transfer (SET) Mechanisms in N-Acyloxypyridinone Reactivity
Single Electron Transfer (SET) is a fundamental mechanistic pathway that underpins many of the reactions involving this compound and related N-acyloxy compounds. In a SET process, a single electron is transferred from a donor molecule to an acceptor molecule, leading to the formation of radical ions.
In the context of N-acyloxypyridinone reactivity, SET can occur in several ways:
Reductive SET: An external reductant (e.g., a photoexcited catalyst or a metal) can donate an electron to the N-acyloxypyridinone. This results in the formation of a radical anion, which can then fragment to release the pyridinone anion and a benzoyloxyl radical. This is a common initiation step in photoredox catalysis. sigmaaldrich.com
Oxidative SET: While less common for this specific class of compounds, in principle, the pyridinone moiety could be oxidized via SET, leading to a radical cation.
The involvement of SET mechanisms has been substantiated by experimental and computational studies on analogous systems. For example, in the photoredox-catalyzed dual decarboxylative coupling between alkenyl carboxylic acids and N-(acyloxy)phthalimides, the proposed mechanism involves a SET from the excited ruthenium photocatalyst to the N-(acyloxy)phthalimide. sigmaaldrich.com
The feasibility of a SET process is dictated by the redox potentials of the involved species. The electron-accepting ability of the N-acyloxypyridinone is a key factor. The presence of the electron-withdrawing benzoyloxy group and the pyridinone ring likely makes the molecule a suitable acceptor for electrons in SET processes.
The radical intermediates generated via SET pathways are central to the subsequent bond-forming and functionalization reactions, making SET a crucial concept in understanding the rich and diverse chemistry of this compound.
Advanced Applications of 1 Benzoyloxy 2 1h Pyridinone in Organic Synthesis
Utilization as Activated Ester Equivalents in Amide Bond Formation Methodologies
The formation of amide bonds is a cornerstone of organic and medicinal chemistry. The use of activated esters is a common strategy to facilitate this transformation. While direct studies on the use of 1-(benzoyloxy)-2(1H)-pyridinone as an activated ester for amide bond formation are not prevalent in the reviewed literature, the principle of using N-O based esters as activating groups is well-established. For instance, N-hydroxysuccinimide (NHS) esters are widely used for this purpose due to their ability to form a good leaving group upon nucleophilic attack by an amine. nih.gov
In a similar vein, the 2-pyridone moiety of this compound can function as a leaving group, thus activating the benzoyl group for amidation. The general mechanism would involve the nucleophilic attack of an amine on the carbonyl carbon of the benzoyl group, leading to the displacement of the 2-pyridone-N-oxide anion. This approach is analogous to the use of other activating agents in amide synthesis. nih.govrsc.org
Precursors for the Generation of Carbon-Centered Radicals
A significant application of N-acyloxypyridinones lies in their ability to serve as precursors for carbon-centered radicals. The relatively weak N–O bond can be cleaved under thermal or photolytic conditions to generate a pyridinyloxy radical and an acyloxyl radical. The latter can then undergo rapid decarboxylation to produce a carbon-centered radical. rsc.org This reactivity is central to the applications discussed in the following sections.
Strategies for C-H Functionalization
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to complex molecules. nih.gov N-acyloxypyridinones and related compounds have emerged as effective reagents for C-H functionalization reactions. researchgate.net The carbon-centered radicals generated from these precursors can be intercepted by various substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
For example, in reactions involving arenes, the generated alkyl or aryl radical can add to the aromatic ring, followed by a re-aromatization step to yield the functionalized product. The regioselectivity of these reactions can often be controlled by the electronic and steric properties of both the radical and the arene substrate. nih.gov While specific examples utilizing this compound are scarce, the general principle is a cornerstone of modern radical chemistry.
Integration into Photoredox Catalysis for Alkylation and Arylation
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient way to generate radical intermediates. researchgate.net N-acyloxypyridinones and their analogs are excellent substrates for photoredox-catalyzed reactions due to their favorable reduction potentials.
Decarboxylative functionalization is a powerful strategy that utilizes readily available carboxylic acids as starting materials for the generation of carbon-centered radicals. youtube.comprinceton.edu In this context, carboxylic acids are often converted to redox-active esters, such as N-acyloxyphthalimides or, potentially, N-acyloxypyridinones.
Under photoredox conditions, a photocatalyst, upon excitation by visible light, can reduce the N-acyloxy derivative. This single-electron transfer leads to the cleavage of the N-O bond and subsequent decarboxylation to form an alkyl or aryl radical. This radical can then participate in various coupling reactions. For instance, the decarboxylative coupling of N-hydroxyphthalimide esters with aryl iodides has been achieved using nickel catalysis without the need for a photocatalyst, demonstrating the inherent reactivity of these esters. rsc.org A similar reactivity can be anticipated for this compound, where the benzoyl group would be transferred after decarboxylation of a suitable carboxylic acid precursor.
A general scheme for photoredox-catalyzed decarboxylative alkylation is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Light Source | Product |
| N-(Acyloxy)phthalimide | Alkene | Ru(bpy)₃Cl₂ | Blue LED | Alkylated Alkene |
| N-(Acyloxy)phthalimide | Pyridine (B92270) Derivative | Organic Dye | Visible Light | Alkylated Pyridine |
This table represents generalized findings for N-acyloxyphthalimides, as direct data for this compound is not available.
The combination of photoredox catalysis with transition metal catalysis, often termed metallaphotoredox catalysis, has opened up new avenues for bond formation. researchgate.net In these dual catalytic systems, the photocatalyst generates a radical species from a precursor like an N-acyloxypyridinone, and the transition metal catalyst facilitates the subsequent cross-coupling step.
Nickel and palladium are commonly used transition metals in these reactions. rsc.org For example, a photoredox/nickel-catalyzed C-H arylation of heterocycles has been developed, where the photocatalyst facilitates the generation of an aryl radical from a suitable precursor, and the nickel catalyst mediates the C-H activation and cross-coupling. While specific examples with this compound are not reported, its structural similarity to other radical precursors suggests its potential utility in such transformations.
In recent years, there has been a growing interest in replacing metal-based photocatalysts with organic dyes due to their lower cost and reduced environmental impact. researchgate.net Various organic photocatalysts, such as eosin (B541160) Y and acridinium (B8443388) salts, have been successfully employed in photoredox reactions involving radical precursors.
For instance, the photoredox-catalyzed regioselective C-4 alkylation of pyridines has been achieved using N-(acyloxy)phthalimides as alkyl radical precursors in the presence of an organic photocatalyst. This method demonstrates the feasibility of using organic dyes to promote the generation of radicals from N-O containing esters and their subsequent reaction with heterocyclic systems. The principles of these reactions could likely be extended to systems employing this compound.
Photochemical Applications as Photoacid Generators
Photoacid generators (PAGs) are compounds that produce an acid upon exposure to light. They are critical components in photolithography for the manufacturing of microelectronics and in other light-initiated processes like cationic polymerization. rsc.orgresearchgate.net Recent research has explored the potential of N-hydroxy-2(1H)-quinolone and its derivatives as non-ionic PAGs. researchgate.net
The underlying mechanism for photoacid generation in these systems is the homolytic cleavage of the weak N-O bond upon UV irradiation. researchgate.net This process generates a pair of radicals: a quinolonyl radical and a sulfonyloxyl or carboxyl radical. The latter can then undergo further reactions to produce a sulfonic or carboxylic acid, respectively.
Mechanism of Photoacid Generation:
Drawing a parallel from the closely related N-hydroxy-2(1H)-quinolone system, the photochemical behavior of this compound can be predicted. Upon irradiation with UV light, the N-O bond is expected to undergo homolysis to generate a 2-pyridyloxyl radical and a benzoyloxyl radical. The benzoyloxyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form benzoic acid.
Table 3: Photochemical Properties of Related N-Hydroxy-2(1H)-pyridone
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Excitation Wavelength (λexc) | 308 nm | Laser flash photolysis | |
| Primary Photochemical Process | Homolytic N-O bond cleavage | In organic solvents and aqueous buffers (pH ≤ 7) |
The efficiency of acid generation is a crucial factor for the practical application of a PAG. The quantum yield of N-O bond cleavage in the related N-hydroxy-2(1H)-pyridone system is reported to be in the range of 0.25 to 0.6, depending on the solvent, which indicates a relatively efficient process. researchgate.net
The generation of benzoic acid from this compound upon photolysis makes it a potential candidate for applications where a mild organic acid is required to be generated in a spatially and temporally controlled manner. This could be advantageous in the formulation of photoresists and other photoresponsive materials. Further research is needed to fully characterize the photochemical properties of this compound and to evaluate its performance as a photoacid generator in various applications.
Computational and Theoretical Investigations of 1 Benzoyloxy 2 1h Pyridinone Systems
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating energy barriers, thereby elucidating reaction mechanisms. The primary reaction pathway of interest for N-acyloxypyridinones is their decomposition to generate radical species.
The core of the mechanism for compounds in this class is the homolytic cleavage of the characteristically weak N-O bond. mdpi.com This step is typically initiated by thermal or photochemical energy. unifei.edu.br Computational models support a mechanism that proceeds through several key steps. unifei.edu.br First, the input of energy leads to the scission of the N-O bond, resulting in the formation of a benzoyloxy radical and a 2-pyridone-N-oxyl radical. Subsequently, the highly unstable benzoyloxy radical can undergo rapid decarboxylation to yield a phenyl radical and a molecule of carbon dioxide. unifei.edu.br
DFT computational studies on analogous Barton esters, which also feature N-O bond cleavage, have been used to rationalize the transformation of the starting material and understand the energetics of the process. unito.it These theoretical approaches allow for the step-by-step analysis of the reaction, providing calculated Gibbs free energies for each intermediate and transition state. unito.it
Table 1: Key Mechanistic Steps in the Decomposition of 1-(Benzoyloxy)-2(1H)-pyridinone
| Step | Description | Reactant(s) | Product(s) | Computational Insight |
| 1. Initiation | Homolytic cleavage of the weak N-O bond, typically induced by heat or light. unifei.edu.br | This compound | Benzoyloxy radical + 2-Pyridone-N-oxyl radical | DFT calculations can determine the bond dissociation energy (BDE) of the N-O bond, confirming its susceptibility to cleavage. |
| 2. Decarboxylation | Loss of carbon dioxide from the benzoyloxy radical to form a more stable phenyl radical. unifei.edu.br | Benzoyloxy radical | Phenyl radical + Carbon Dioxide | Quantum calculations model the transition state and activation barrier for this fragmentation, showing it to be a highly favorable process. |
| 3. Radical Trapping | The generated phenyl radical reacts with a suitable trapping agent or solvent molecule. unifei.edu.br | Phenyl radical + Trapping Agent (X-Y) | Phenyl-X + Y• | The reactivity of the phenyl radical towards various substrates can be computationally modeled to predict product distributions. |
Modeling of Transient Radical Species and Their Reactivity
The decomposition of this compound generates short-lived, highly reactive radical intermediates. The study of these transient species is a significant challenge that is addressed by a combination of time-resolved experimental techniques, such as nanosecond laser flash photolysis (LFP), and computational modeling. researchgate.netrsc.org
LFP experiments allow for the direct observation of transient species generated after a pulse of light, while computational methods provide detailed information about their structure and energetic properties. researchgate.netrsc.org For instance, DFT calculations performed on substituted benzoyl radicals, generated from various photoinitiators, have been used to rationalize their observed reactivities. researchgate.net A key finding from such studies is that calculated properties, like the Mulliken spin population on an atom, can serve as an indicator of the radical's relative reactivity. researchgate.net
The primary transient species generated from this compound are the benzoyloxy radical and, upon its decarboxylation, the phenyl radical. The reactivity of these radicals is of central importance to their application in synthesis. Computational studies can model their addition to substrates like alkenes or their role in hydrogen atom abstraction. researchgate.net For example, the rate constants for the addition of benzoyl radicals to n-butylacrylate have been measured and are found to be in the range of 1.3 × 10⁵ to 5.5 × 10⁵ M⁻¹ s⁻¹. researchgate.net
Table 2: Properties and Reactivity of Modeled Transient Radicals
| Transient Species | Method of Generation | Key Computational Insights | Typical Subsequent Reactions |
| Benzoyloxy Radical | Homolysis of the N-O bond in the parent molecule. unifei.edu.br | DFT calculations can model its geometry and spin density distribution. | Rapid decarboxylation to form a phenyl radical and CO₂. unifei.edu.br |
| Phenyl Radical | Decarboxylation of the benzoyloxy radical. unifei.edu.br | Its high reactivity can be rationalized by its electronic structure and high energy level. | Hydrogen atom abstraction, addition to aromatic rings, or reaction with radical traps. unifei.edu.br |
| 2-Pyridone-N-oxyl Radical | Homolysis of the N-O bond in the parent molecule. unifei.edu.br | Modeling can reveal its relative stability and potential to participate in subsequent radical-radical coupling reactions. | Dimerization or reaction with other radical species in the system. |
Theoretical Studies on Electronic Structure and Reactivity Descriptors
Theoretical studies using DFT are not only for elucidating reaction pathways but also for understanding the intrinsic electronic structure of a molecule. ekb.eg By calculating various molecular properties, known as reactivity descriptors, chemists can predict a molecule's stability, reactivity, and the most likely sites for electrophilic or nucleophilic attack. ekb.eg
For a molecule like this compound, these descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). ekb.eg A low HOMO-LUMO gap typically indicates higher reactivity. From these energies, global reactivity descriptors such as chemical hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated. ekb.eg
While specific calculations for this compound are not prominent, the methodology is well-established for related heterocyclic systems like pyrazolyl quinolinone derivatives. ekb.eg Such analyses would reveal that the N-O bond is a point of electronic weakness, predisposing it to cleavage. Furthermore, molecular electrostatic potential (MEP) plots can be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions. ekb.eg
Table 3: Key Electronic and Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. ekb.eg |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap. ekb.eg |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. ekb.eg |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. ekb.eg |
| Electrophilicity Index (ω) | χ² / (2η) | A global index that measures the propensity of a species to accept electrons. |
Emerging Research Avenues and Future Perspectives for 1 Benzoyloxy 2 1h Pyridinone
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of N-hydroxypyridinone esters often involves multi-step procedures with stoichiometric reagents. The future of synthesizing 1-(benzoyloxy)-2(1H)-pyridinone and its derivatives lies in the adoption of green and sustainable methodologies that prioritize atom economy, energy efficiency, and the use of non-hazardous materials.
One promising avenue is the exploration of photocatalysis . Visible-light-mediated reactions can offer mild conditions and high selectivity, avoiding the need for harsh reagents. For instance, a visible-light-mediated cascade reaction has been developed for quinoxalin-2(1H)-ones, structurally related to pyridinones, using air as a green oxidant. This approach, which can form an electron donor-acceptor (EDA) complex, could potentially be adapted for the synthesis of this compound. Furthermore, photocatalytic oxygenation of heterostilbenes has been demonstrated in both batch and microflow reactors, with microflow systems showing significantly faster reaction rates due to improved mass and light transfer. researchgate.net Such continuous flow processes represent a key technology for sustainable chemical production.
Electrochemical synthesis offers another powerful tool for green chemistry, using electricity as a traceless reagent. nih.gov Electrochemical methods have been successfully employed for the synthesis of N,N′-disubstituted indazolin-3-ones through an intramolecular anodic dehydrogenative N–N coupling. nih.govnih.gov The principles of this method, which utilizes inexpensive and sustainable electrode materials, could be investigated for the construction of the N-O bond in this compound from suitable precursors. An electrochemically induced C(sp³)–H amination of 2-aminobenzamides with ketones has also been reported, proceeding under metal-free conditions and using molecular oxygen as a green oxidant. nih.gov
Finally, the development of one-pot syntheses using biocatalysts or organocatalysts can significantly improve the sustainability profile. A one-pot synthesis of 2-(1H)-pyridinone derivatives has been reported using L-proline as a catalyst, which is efficient and environmentally friendly. rsc.org Exploring similar catalytic systems for the direct benzoyloxylation of 2(1H)-pyridinone would be a valuable research direction.
Discovery of Novel Reactivity Patterns and Synthetic Transformations
The N-O bond in this compound is a key functional group that can be leveraged for novel synthetic transformations. The inherent weakness of the N-O bond makes it a precursor for radical generation under thermal or photochemical conditions.
Pioneering work by Barton demonstrated that N-(acyloxy)-2-thiopyridones can generate carbon-centered radicals. nih.gov More recently, photoactive esters based on a quinoline (B57606) N-oxide core have been developed that act as strong oxidants in their excited state, providing access to primary, secondary, and tertiary radical intermediates. nih.gov This suggests that this compound could serve as a precursor to both benzoyloxy and pyridone-based radicals upon photoexcitation, opening up possibilities for its use in C-H functionalization reactions. For example, a visible light-promoted C(3)-H alkylation of quinoxalin-2(1H)-ones has been achieved using photo-excited 4-alkyl-1,4-dihydropyridines as alkyl radical precursors. rsc.org
The cleavage of the N-O bond can be controlled to be either homolytic or heterolytic. Studies on 1-(arylmethyloxy)-2-pyridones have shown competitive homolytic N–O and heterolytic C–O bond cleavage upon irradiation, with the outcome influenced by the substituents on the aryl group. nih.gov Understanding and controlling these competing pathways for this compound could lead to new, selective transformations.
Furthermore, the pyridinone moiety itself can participate in novel cycloaddition reactions. A formal [4+3] annulation reaction of 1-phenylpyrazolidinones with diazonaphthalen-2(1H)-ones has been reported, showcasing an unusual reaction mode involving cascade C(sp²)-H and C(sp³)-H bond cleavage. Investigating the potential of this compound to act as a dienophile or diene in cycloaddition reactions could uncover new routes to complex heterocyclic scaffolds.
| Precursor/Reactant System | Reaction Type | Potential Application for this compound |
| N-(acyloxy)-2-thiopyridones | Radical generation | Precursor for benzoyloxy and pyridonyl radicals |
| Quinoxalin-2(1H)-ones | Visible-light promoted C-H alkylation | Reagent for C-H functionalization reactions |
| 1-(arylmethyloxy)-2-pyridones | Photochemical N-O and C-O bond cleavage | Controlled generation of radical or ionic intermediates |
| 1-phenylpyrazolidinones | [4+3] Annulation | Partner in cycloaddition reactions |
Expansion of Catalytic Applications Beyond Current Paradigms
While often viewed as a reagent or intermediate, the unique structural features of this compound suggest its potential in catalysis. The development of catalysts based on this scaffold is an exciting and underexplored research area.
The pyridinone core can act as a ligand for transition metals. Magnetically recoverable nano-catalysts have been developed for the synthesis of pyridine (B92270) derivatives, highlighting the utility of the pyridine motif in supporting catalytic species. By analogy, this compound could be used to prepare novel ligands for various metal-catalyzed reactions. The benzoyloxy group could also play a role in modulating the electronic properties and stability of the resulting metal complex. An Fe-catalyzed reductive N-O bond cleavage in oxazines has been demonstrated, suggesting that the N-O bond itself could be a site for catalytic activation.
In the realm of organocatalysis , the pyridinone structure offers hydrogen bond donor and acceptor sites, which are crucial for activating substrates. Chiral spirooxindole 2H-azirines have been synthesized via an organocatalytic asymmetric Neber reaction, where a related oxime derivative is a key intermediate. This suggests that chiral derivatives of this compound could be designed as novel organocatalysts for asymmetric transformations.
Furthermore, the compound could act as a photoredox catalyst . The photophysical properties of related N-oxide compounds have been harnessed for photoredox catalysis. nih.gov Detailed investigation of the excited-state properties of this compound could reveal its potential to mediate electron transfer processes upon visible light irradiation, enabling new types of photocatalytic reactions.
| Catalysis Type | Potential Role of this compound | Related Research |
| Transition Metal Catalysis | Ligand for metal complexes | Magnetically recoverable catalysts for pyridine synthesis |
| Organocatalysis | Chiral scaffold for asymmetric transformations | Asymmetric Neber reaction for spirooxindole 2H-azirines synthesis |
| Photoredox Catalysis | Visible-light absorbing catalyst for electron transfer | Photoactive esters based on quinoline N-oxide core nih.gov |
Advanced Computational Insights for Predictive Design
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding reaction mechanisms and predicting the behavior of molecules. For this compound, computational studies can provide invaluable insights that can guide future experimental work.
DFT calculations can be used to model the electronic structure, frontier molecular orbitals (HOMO and LUMO), and bond dissociation energies of this compound. Such studies have been performed on related compounds like 2-(pyren-1-yl)-1H-benzimidazole to understand their electronic properties and non-planar structure. For this compound, DFT could elucidate the relative energies of the N-O and C-O bonds, predicting the most likely site of cleavage under different conditions. This would be crucial for designing selective reactions.
Computational studies can also model reaction pathways and transition states. For example, the mechanism of the photoinduced deoxygenation of quinoline N-oxides is thought to involve the crossing from a π,π* excited state to a dissociative π,σ* state. nih.gov DFT calculations could map out the potential energy surfaces for the photochemical reactions of this compound, providing a detailed understanding of the mechanism of radical generation.
Furthermore, computational screening can accelerate the discovery of new applications. By calculating key molecular descriptors, it is possible to predict the suitability of this compound and its derivatives as catalysts or ligands. This predictive design approach can save significant experimental time and resources, focusing efforts on the most promising candidates for synthesis and testing.
| Computational Method | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Electronic structure and bond energy calculations | Understanding of reactivity and selectivity |
| Time-Dependent DFT (TD-DFT) | Modeling of excited states and reaction pathways | Prediction of photochemical behavior and reaction mechanisms |
| Molecular Docking/Screening | Prediction of catalytic activity | Design of new catalysts and ligands based on the pyridinone scaffold |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(benzoyloxy)-2(1H)-pyridinone, and how do structural factors influence these methods?
- Methodological Answer : A common approach involves intramolecular cyclization of N-(3-oxoalkenyl)amides under basic conditions. For example, β-enaminones undergo base-catalyzed aldol-type cyclization, where substituents on the starting material (e.g., electron-withdrawing groups) enhance cyclization efficiency by stabilizing intermediates. Reaction conditions such as solvent polarity, temperature (typically 80–120°C), and base strength (e.g., KOH or NaOEt) critically affect yield. Post-synthesis, purification via column chromatography or recrystallization is recommended .
- Key Factors : Electronic effects of substituents (e.g., phenyl groups) and steric hindrance in the starting material.
Q. How does tautomerism in 2(1H)-pyridinone derivatives impact experimental outcomes, and how is it characterized?
- Methodological Answer : The tautomeric equilibrium between 2-hydroxypyridine and 2(1H)-pyridinone influences reactivity and spectral data. Matrix isolation IR spectroscopy in argon or nitrogen matrices at 10–15 K can "freeze" tautomers, revealing a ~3:1 ratio favoring the hydroxy form. Gas-phase IR and computational studies (e.g., DFT) further validate these ratios. Researchers must account for tautomerism during NMR analysis by using deuterated solvents (e.g., DMSO-d6) and low temperatures to minimize dynamic effects .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~160–170 ppm).
- IR Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and O–Benzoyl (~1720 cm⁻¹).
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress (e.g., ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can intramolecular cyclization conditions be optimized to enhance regioselectivity in 2(1H)-pyridinone synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Electronic Modulation : Electron-deficient alkenes favor cyclization via enolate formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Catalyst Design : Mild bases (e.g., DBU) reduce side reactions. Computational modeling (e.g., DFT) predicts transition-state geometries to guide substituent placement. Experimental validation via kinetic studies (e.g., varying temperature) is critical .
Q. What strategies resolve contradictions in spectroscopic data caused by tautomeric equilibria?
- Methodological Answer :
- Low-Temperature Trapping : Matrix isolation IR or cryogenic NMR to isolate tautomers.
- Isotopic Labeling : Deuterium exchange experiments to identify labile protons.
- Dynamic NMR : Variable-temperature NMR to study tautomerization kinetics (e.g., coalescence temperatures).
- Computational Validation : Compare experimental spectra with simulated data from tautomeric models .
Q. How do substituents on the pyridinone ring influence reactivity in downstream applications?
- Methodological Answer :
- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density at the carbonyl oxygen, enhancing nucleophilic acyl substitution.
- Steric Effects : Bulky groups (e.g., benzoyl) hinder access to reactive sites, requiring tailored catalysts (e.g., bulky phosphine ligands in cross-coupling).
- Quantitative Structure-Activity Relationship (QSAR) : Use Hammett constants (σ) to correlate substituent electronic effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
